Hexahydroterephthaloyl chloride

描述

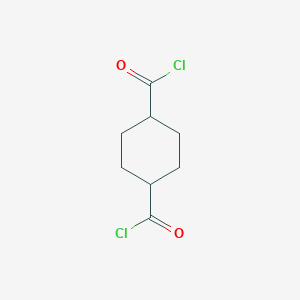

Hexahydroterephthaloyl chloride (HHTCl) is a chemical compound that belongs to the family of terephthalic acid derivatives. It is a white crystalline solid with a molecular formula of C8H12Cl2O2 and a molecular weight of 209.09 g/mol. HHTCl is widely used in the synthesis of high-performance polymers, such as aramid fibers, liquid crystal polymers, and polyimides.

作用机制

The mechanism of action of Hexahydroterephthaloyl chloride is not well understood. However, it is known that Hexahydroterephthaloyl chloride reacts with various functional groups, such as amines, alcohols, and carboxylic acids, to form esters, amides, and urethanes. This reaction leads to the formation of high-performance polymers with excellent mechanical, thermal, and chemical properties.

生化和生理效应

Hexahydroterephthaloyl chloride has no known biochemical or physiological effects. However, it is important to handle Hexahydroterephthaloyl chloride with care as it is a toxic and corrosive substance.

实验室实验的优点和局限性

One of the main advantages of using Hexahydroterephthaloyl chloride in lab experiments is its versatility. Hexahydroterephthaloyl chloride can be used to synthesize a wide range of high-performance polymers with different properties, which can be tailored to meet specific requirements. However, one of the limitations of using Hexahydroterephthaloyl chloride is its toxicity and corrosiveness, which requires careful handling and disposal.

未来方向

There are several future directions for the research on Hexahydroterephthaloyl chloride. One of the directions is the development of new high-performance polymers with improved properties, such as higher strength, stiffness, and thermal stability. Another direction is the exploration of new applications for Hexahydroterephthaloyl chloride-based polymers, such as in the production of advanced materials for energy storage, sensors, and biomedical devices. Finally, the development of new synthesis methods for Hexahydroterephthaloyl chloride and its derivatives is also an important direction for future research.

合成方法

The synthesis of Hexahydroterephthaloyl chloride can be achieved by the reaction between terephthalic acid and thionyl chloride in the presence of a catalyst, such as dimethylformamide. The reaction produces terephthaloyl chloride, which is then hydrogenated using palladium on carbon as a catalyst to produce Hexahydroterephthaloyl chloride.

科学研究应用

Hexahydroterephthaloyl chloride has been extensively used in scientific research due to its unique chemical properties. It is a versatile building block for the synthesis of various high-performance polymers, which have a wide range of applications in different fields, such as aerospace, electronics, and biomedical engineering. Hexahydroterephthaloyl chloride is also used as a cross-linking agent for the preparation of epoxy resins, which are widely used in the production of coatings, adhesives, and composites.

属性

IUPAC Name |

cyclohexane-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTYZWJVMWWWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291864 | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydroterephthaloyl chloride | |

CAS RN |

13170-66-6 | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13170-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexane dicarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)

![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)